N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide is a complex organic compound that features a unique structure combining an acenaphthothiazole moiety with a cyanobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of acenaphthoquinone, which is then reacted with thiosemicarbazide to form the acenaphthothiazole core. This intermediate is subsequently coupled with 4-cyanobenzoyl chloride under basic conditions to yield the final product.
Preparation of Acenaphthoquinone: Acenaphthene is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide.
Formation of Acenaphthothiazole: Acenaphthoquinone reacts with thiosemicarbazide in the presence of a catalyst like acetic acid.
Coupling Reaction: The acenaphthothiazole intermediate is treated with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and cyanobenzamide group are crucial for binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide: Similar structure but with a thiophene carboxamide group.
Acenaphthoquinone derivatives: Compounds with similar acenaphthoquinone cores but different functional groups.
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide is unique due to its combination of the acenaphthothiazole and cyanobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3OS/c22-11-12-7-9-14(10-8-12)20(25)24-21-23-18-15-5-1-3-13-4-2-6-16(17(13)15)19(18)26-21/h1-10H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIQCXKSHOBKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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